molecular formula C11H7ClN2O2S3 B10816825 N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B10816825
M. Wt: 330.8 g/mol
InChI Key: ROKZYXRZNANQRQ-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide ( 620103-74-4) is a research chemical incorporating the benzothiazole scaffold, a structure recognized for its significant and versatile pharmacological potential . This compound is of high interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents . Its molecular structure, which combines benzothiazole and sulfonamide moieties, is designed to mimic para-aminobenzoic acid (PABA), enabling it to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) . Inhibition of DHPS disrupts the folate biosynthesis pathway, which is essential for bacterial cell division and growth, thereby providing a mechanism for bacteriostatic activity . Researchers can utilize this compound as a key intermediate or target molecule in projects aimed at addressing antibacterial resistance . It serves as a valuable building block for constructing more complex molecular architectures or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against resistant bacterial strains . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please note: This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKZYXRZNANQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous pyridine, which acts as both a solvent and a base to neutralize the hydrochloric acid generated during the process. A molar ratio of 1:1.2 (amine to sulfonyl chloride) is employed to ensure complete conversion of the amine. The mixture is refluxed at 110–120°C for 2–4 hours, with progress monitored by thin-layer chromatography (TLC).

Key Parameters:

  • Temperature: Elevated temperatures (reflux) accelerate the reaction but may lead to side products such as over-sulfonated derivatives or decomposition.

  • Solvent: Pyridine is preferred due to its ability to solubilize both reactants and absorb HCl. Alternatives like dichloromethane (DCM) or tetrahydrofuran (THF) yield lower conversions.

  • Workup: After completion, the reaction mixture is poured into ice-cold acidified water (pH 4–5), precipitating the crude product. Filtration and washing with cold ethanol remove residual pyridine and unreacted starting materials.

Purification and Yield

The crude product is purified via recrystallization from a 1:1 mixture of ethanol and water, yielding this compound as a white crystalline solid. Reported yields range from 75% to 85%, depending on the purity of the sulfonyl chloride and reaction scale.

Alternative Route: Sulfenamide Oxidation

For cases where 5-chlorothiophene-2-sulfonyl chloride is unavailable, an alternative two-step method involving sulfenamide formation followed by oxidation has been explored. This approach utilizes 5-chlorothiophene-2-thiol (3) as the starting material.

Sulfenamide Intermediate Synthesis

Benzo[d]thiazol-2-amine (1) reacts with 5-chlorothiophene-2-thiol (3) in the presence of N-chlorosuccinimide (NCS) as an oxidizing agent. The reaction proceeds in 1,2-dichloroethane (DCE) at room temperature, forming the sulfenamide intermediate (4).

Mechanistic Insight:
NCS facilitates the generation of a thiyl radical from the thiol, which couples with the amine to form the S–N bond. The intermediate sulfenamide is isolated via filtration and washed with DCM to remove disulfide byproducts.

Oxidation to Sulfonamide

The sulfenamide (4) is oxidized to the target sulfonamide using hydrogen peroxide (H₂O₂) and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) as a catalyst. This step is conducted in ethanol at 0–5°C to minimize over-oxidation. The reaction typically completes within 1–2 hours, yielding the final product after recrystallization.

Yield Comparison:

  • Step 1 (Sulfenamide): 60–70%

  • Step 2 (Oxidation): 80–90%

  • Overall Yield: 48–63%

Critical Analysis of Methodologies

Direct vs. Indirect Synthesis

The direct method is more efficient, with fewer steps and higher overall yields. However, it requires access to high-purity 5-chlorothiophene-2-sulfonyl chloride, which is commercially available but costly. The indirect route, while lengthier, is valuable for laboratories synthesizing sulfonyl chlorides in-house.

Side Reactions and Mitigation

  • Disulfide Formation: A common side product in the sulfenamide route, disulfides (e.g., bis(5-chlorothiophen-2-yl) disulfide) form due to thiyl radical coupling. Using excess NCS (1.2 equiv) and maintaining low temperatures reduces this issue.

  • Hydrolysis of Sulfonyl Chloride: Moisture must be rigorously excluded during the direct method to prevent hydrolysis to the sulfonic acid. Anhydrous solvents and inert atmospheres are recommended.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.16 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.67 (s, 1H, Thiophene-H), 7.52–7.48 (m, 2H, ArH), 7.32 (s, 1H, Thiophene-H).

  • FTIR (KBr): 3275 cm⁻¹ (N–H stretch), 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

  • HRMS (ESI): m/z Calc. for C₁₁H₆ClN₂O₂S₂ [M+H]⁺: 324.9564; Found: 324.9568.

Physical Properties

  • Melting Point: 254–256°C (decomposes without sharp melting).

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and pyridine.

Industrial and Pharmacological Relevance

The compound’s synthesis is scalable, with protocols adaptable to continuous flow systems for industrial production. Its structural analogs exhibit carbonic anhydrase inhibitory activity, suggesting potential applications in glaucoma treatment .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that compounds with similar structures exhibit potent antibacterial properties, which are primarily attributed to their ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to bacteriostatic effects, disrupting bacterial growth and proliferation.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of this compound against multidrug-resistant pathogens found that it exhibited significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid. This suggests its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . In vitro studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. These findings highlight its potential as an anticancer agent .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several multi-step organic reactions. Key synthetic routes include:

  • Formation of the benzo[d]thiazole moiety .
  • Chlorination of the thiophene ring .
  • Coupling reactions to form the final sulfonamide structure .

Careful control of reaction conditions (temperature, solvent choice, and reaction time) is essential to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and confirm product identity.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Bioactivity/Applications Reference
N-(Benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide (Target Compound) C₁₁H₆ClN₂O₂S₃ 330.83 5-chlorothiophene sulfonamide + benzothiazole Limited data in evidence
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide C₁₄H₁₁ClN₂O₂S₂ 338.84 Chloro-methylbenzene sulfonamide Synthesis focus; no bioactivity reported
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide C₁₃H₁₀BrClN₄O₂S₂ 447.78 Bromothiophene + triazole + chlorophenyl No bioactivity data in evidence
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-benzoxazole-5-sulfonamide C₁₉H₁₇N₂O₆S₂ 449.48 Furan + thiophene + benzoxazole Structural diversity; no activity data
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamide C₂₅H₂₀N₆O₄S 524.54 Triazole + nitrobenzamide + methoxybenzothiazole Antimicrobial activity vs. ciprofloxacin

Key Observations

Bioactivity Gaps: While the target compound lacks explicit bioactivity data in the evidence, its structural analogues highlight trends: Antimicrobial Potential: Derivatives like the triazole-nitrobenzamide compound (C₂₅H₂₀N₆O₄S) showed promising antimicrobial activity against pathogens, outperforming ciprofloxacin in some cases . Impact of Substituents: The replacement of thiophene with chloro-methylbenzene (as in C₁₄H₁₁ClN₂O₂S₂) reduces molecular symmetry and may alter solubility or target binding .

Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to its chloro-methylbenzene analogue, which uses sulfonylation of benzothiazole amines .

Lower pKa (~6.48) vs. nitrobenzamide derivatives (pKa ~8–10) suggests enhanced solubility at physiological pH .

Biological Activity

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₇ClN₂O₂S
  • Molecular Weight : Approximately 330.84 g/mol
  • Structural Components : A benzo[d]thiazole moiety linked to a chlorothiophene ring via a sulfonamide group.

These structural characteristics are believed to contribute significantly to its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Antimicrobial Activity :
    • The compound has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division and growth.
    • It demonstrates effectiveness against various strains of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties.
  • Anticancer Properties :
    • Preliminary studies suggest potential antiproliferative effects against several cancer cell lines. The compound's structural analogs have shown cytotoxicity, indicating that this compound may also possess anticancer activity.

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Biological Activity Target Organisms/Cells Mechanism/Effect Reference
AntibacterialVarious bacterial strains (e.g., E. coli, S. aureus)Inhibition of DHPS
AnticancerCancer cell lines (e.g., MCF-7)Cytotoxic effects
AntifungalEmerging fungal pathogensPotential antifungal activity

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and potential applications of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with effective concentrations leading to notable zones of inhibition .
    • Comparative analysis with other sulfonamide derivatives indicated that this compound exhibits enhanced activity due to its unique structure.
  • Anticancer Activity :
    • In vitro studies revealed that derivatives of this compound showed promising results against various cancer cell lines, suggesting a need for further exploration into its mechanism of action and therapeutic potential in oncology .
  • Computational Studies :
    • Molecular docking studies have been employed to elucidate the binding interactions between the compound and biological targets, providing a deeper understanding of its pharmacodynamics .

Q & A

Q. Table 1: Key Crystallographic Data for Benzo[d]thiazole Derivatives

ParameterValueReference
Space groupP21/n (No. 14)
Unit cell volume (ų)1050.17
R-factor0.0673
C=O bond length (Å)1.221(6)

Q. Table 2: Common Synthetic Routes and Yields

StepReaction TypeYield (%)Key Conditions
1Sulfonylation of 2-aminobenzothiazole65–75DCM, 0°C, Et3N
2Purification (Column Chromatography)>95Hexane:EtOAc (3:1)

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